3-Aminopropanamide Hydrochloride, also known as 3-APA, is an organic compound frequently studied in the context of food science and the Maillard reaction. The Maillard reaction is a complex chemical reaction between reducing sugars and amino acids that occurs upon heating, producing a range of flavor and aroma compounds. [] 3-Aminopropanamide Hydrochloride is recognized as the direct precursor to acrylamide formation during this reaction. [] Acrylamide, a potential carcinogen, forms during high-temperature cooking of starchy foods, making the study of 3-Aminopropanamide Hydrochloride critical in food safety research. []
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